molecular formula C18H15ClFN5O2S B2782162 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 886965-60-2

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2782162
CAS No.: 886965-60-2
M. Wt: 419.86
InChI Key: VEZJMGSUVOVISC-UHFFFAOYSA-N
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Description

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H15ClFN5O2S and its molecular weight is 419.86. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential in Cancer Treatment

2-[(4-Amino-6-Benzyl-5-Oxo-4,5-Dihydro-1,2,4-Triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide and related compounds have been studied for their potential in cancer treatment. Specifically, derivatives of this compound have shown inhibitory effects against breast and colon cancer cell lines, highlighting their potential as anticancer agents (Ghorab et al., 2015).

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal properties of compounds related to this compound has revealed promising results. Various derivatives have been evaluated for growth inhibition against bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Kumara et al., 2015).

Potential in Antiviral Research

Compounds structurally similar to this compound have been investigated for their antiviral properties. Research indicates that these compounds can be effective against influenza A virus H1N1, suggesting their potential use in antiviral drug development (Demchenko et al., 2020).

Applications in Carbonic Anhydrase Inhibition

Research on benzamide derivatives with thiourea-substituted benzenesulfonamides, related to this compound, has shown their efficacy as carbonic anhydrase inhibitors. These compounds have potential applications in treating conditions like glaucoma (Tuğrak et al., 2020).

Role in Anti-Tuberculosis Research

Some synthesized fluorinated benzothiazolo imidazole compounds, related to the chemical structure , have shown antimycobacterial activity. This indicates their potential in developing new treatments for tuberculosis (Sathe et al., 2011).

Properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5O2S/c19-13-9-12(6-7-14(13)20)22-16(26)10-28-18-24-23-15(17(27)25(18)21)8-11-4-2-1-3-5-11/h1-7,9H,8,10,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZJMGSUVOVISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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